Cas no 4117-50-4 (Cholesta-2,4-diene(6CI,7CI,8CI,9CI))

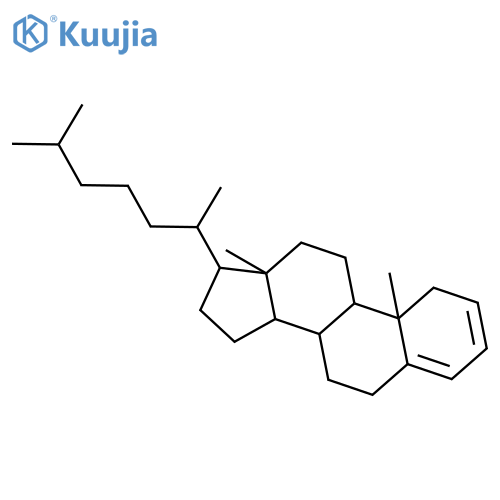

4117-50-4 structure

Nome del prodotto:Cholesta-2,4-diene(6CI,7CI,8CI,9CI)

Cholesta-2,4-diene(6CI,7CI,8CI,9CI) Proprietà chimiche e fisiche

Nomi e identificatori

-

- Cholesta-2,4-diene(6CI,7CI,8CI,9CI)

- (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene

- 1,4-CHOLESTADIEN-3-ONE

- 1-DEHYDROCHOLESTENONE

- 2,4-Cholestadiene

- Cholesta-2,4-dien

- Cholesta-2,4-diene

- Cholestadien-(2.4)

- cholestadiene-(2.4)

- 81546-39-6

- 4117-50-4

- DTXSID90961479

- 69760-73-2

-

- Inchi: InChI=1S/C27H44/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6-7,11,19-20,22-25H,8-10,12-18H2,1-5H3

- Chiave InChI: BDJOURVDARTIRJ-UHFFFAOYSA-N

- Sorrisi: CC(CCCC(C1C2(C)C(C3C(CC2)C2(C)C(=CC=CC2)CC3)CC1)C)C

Proprietà calcolate

- Massa esatta: 382.32400

- Massa monoisotopica: 368.344

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 0

- Conta atomi pesanti: 27

- Conta legami ruotabili: 5

- Complessità: 595

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 7

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 0Ų

- XLogP3: 9.8

Proprietà sperimentali

- Densità: 0.95g/cm3

- Punto di ebollizione: 451.3ºC at 760mmHg

- Punto di infiammabilità: 221.9ºC

- Indice di rifrazione: 1.508

- PSA: 17.07000

- LogP: 7.37290

Cholesta-2,4-diene(6CI,7CI,8CI,9CI) Letteratura correlata

-

1. Applications of high-potential quinones. Part I. The mechanism of dehydrogenation of steroidal ketones by 2,3-dichloro-5,6-dicyanobenzoquinoneA. B. Turner,H. J. Ringold J. Chem. Soc. C 1967 1720

-

2. 892. Compounds related to the steroid hormones. Part III. Phenolic ethers from the dienone–phenol rearrangement of Δ1,4-3-oxo-steroidsJ. Elks,J. F. Oughton,L. Stephenson J. Chem. Soc. 1961 4531

-

3. 488. Compounds related to the steroid hormones. Part II. The action of hydrogen bromide on 2-bromo-3-oxo-Δ1-5α-steroidsG. F. H. Green,A. G. Long J. Chem. Soc. 1961 2532

-

4. A practical catalytic method for the preparation of steroidal 1,4-dien-3-ones by oxygen atom transfer from iodoxybenzene to diphenyl diselenideDerek H. R. Barton,Christopher R. A. Godfrey,Jacek W. Morzycki,William B. Motherwell,Steven V. Ley J. Chem. Soc. Perkin Trans. 1 1982 1947

-

5. 269. Modified steroid hormones. Part IX. The 2- and 4-chloro-derivatives of 17β-propionoxyandrosta-1 : 4-dien-3-one and -1 : 4 : 6-trien-3-oneDavid N. Kirk,Vladimir Petrow J. Chem. Soc. 1958 1334

4117-50-4 (Cholesta-2,4-diene(6CI,7CI,8CI,9CI)) Prodotti correlati

- 41375-99-9(Naphthalene, hexahydro-)

- 2227789-20-8(tert-butyl N-{2-(1R)-1-amino-2-hydroxyethyl-4-fluorophenyl}carbamate)

- 135417-65-1(1-Phenyl-1H-imidazole-5-carboxylic acid)

- 1105203-71-1([5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2-chlorophenyl)acetate)

- 924872-97-9(N-(3-cyanothiophen-2-yl)-2-(N-methyl-2-phenylethenesulfonamido)acetamide)

- 227275-01-6(METHYL 3-(2-NITROPHENOXY)BENZOATE)

- 1198416-58-8(5-(3-methylsulfonylphenyl)-1H-pyridin-2-one)

- 1154912-33-0(3-[4-(2,4,6-Trimethyl-phenyl)-thiazol-2-yl]-phenylamine)

- 1409950-68-0(1,5-Difluoro-6-methoxyisoquinoline)

- 59939-08-1(3-Cyclopropylcyclopentanone)

Fornitori consigliati

Handan Zechi Trading Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Nanjing Jubai Biopharm

Membro d'oro

CN Fornitore

Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Membro d'oro

CN Fornitore

Reagenti

Zhejiang Brunova Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

atkchemica

Membro d'oro

CN Fornitore

Reagenti